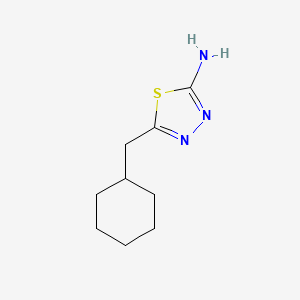

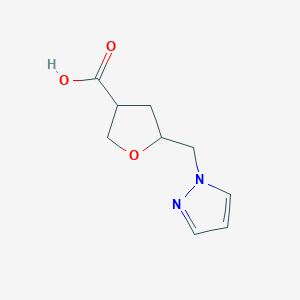

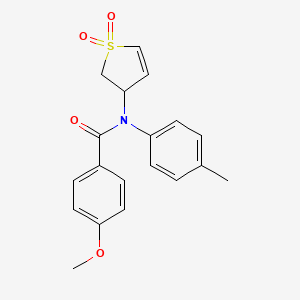

![molecular formula C14H8BrN3O3S2 B2570869 N-[4-(5-ブロモチオフェン-2-イル)-1,3-チアゾール-2-イル]-3-ニトロベンズアミド CAS No. 391229-61-1](/img/structure/B2570869.png)

N-[4-(5-ブロモチオフェン-2-イル)-1,3-チアゾール-2-イル]-3-ニトロベンズアミド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3-nitrobenzamide (BTNB) is a chemical compound that has been widely used in scientific research due to its unique properties. BTNB is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which has been implicated in a variety of cellular processes, including DNA repair, apoptosis, and inflammation.

作用機序

Target of Action

The identification of the specific targets of a compound often requires extensive biochemical and molecular biology studies .

Mode of Action

The interaction of a compound with its targets can lead to a variety of changes, including the activation or inhibition of the target, which can then influence various cellular processes .

Biochemical Pathways

The compound’s effects on biochemical pathways would depend on its specific targets and mode of action .

Pharmacokinetics

These properties greatly influence the bioavailability of a compound, determining how much of the compound reaches its targets in the body .

Result of Action

These effects would be the result of the compound’s interaction with its targets and its influence on biochemical pathways .

Action Environment

Such factors could include pH, temperature, and the presence of other compounds .

実験室実験の利点と制限

One of the major advantages of using N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3-nitrobenzamide in lab experiments is its potency as a PARP inhibitor. This allows for the selective inhibition of PARP activity without affecting other cellular processes. Additionally, N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3-nitrobenzamide has been shown to have low toxicity in vitro and in vivo, which makes it a safe tool for studying PARP inhibition. However, one limitation of N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3-nitrobenzamide is its poor solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.

将来の方向性

There are many potential future directions for research involving N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3-nitrobenzamide. One area of interest is the development of more potent and selective PARP inhibitors that can be used in cancer treatment. Additionally, the anti-inflammatory effects of N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3-nitrobenzamide could be further explored for their potential in the treatment of inflammatory diseases. Finally, the use of N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3-nitrobenzamide in combination with other chemotherapeutic agents could be investigated for its potential to enhance treatment efficacy.

合成法

The synthesis of N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3-nitrobenzamide involves a multi-step process that starts with the reaction of 5-bromothiophene-2-carboxylic acid with thionyl chloride to form 5-bromothiophene-2-carbonyl chloride. This intermediate is then reacted with 2-aminothiazole to form 4-(5-bromothiophen-2-yl)-1,3-thiazol-2-amine. The final step involves the reaction of 4-(5-bromothiophen-2-yl)-1,3-thiazol-2-amine with 3-nitrobenzoyl chloride to form N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3-nitrobenzamide.

科学的研究の応用

- 鈴木カップリング反応: 研究者らは、この化合物と様々なアリールボロン酸との鈴木カップリングを用いて、様々なイミン誘導体を合成してきました。 得られたイミンは、中程度から良好な収率(58〜72%)を示し、幅広い電子求引性および電子供与性官能基を許容します .

- 生物活性: この化合物から誘導されたものも含め、イミンは、その多様な生物活性で知られています。これには、抗菌作用、鎮痛作用、抗けいれん作用、抗がん作用、抗酸化作用、駆虫作用などがあります。 この化合物は、医薬品の候補として注目を集めています .

- ポリフルオレンおよびコポリマー: 良好な溶解性、電子特性、光学特性を持つ化合物は、ポリフルオレンおよびフルオレン系コポリマーの設計に役立ちます。 N-[4-(5-ブロモチオフェン-2-イル)-1,3-チアゾール-2-イル]-3-ニトロベンズアミドのユニークな構造は、新規高分子材料に貢献する可能性があります .

- C-Hアリール化重合: 研究者らは、この化合物を、直接C-Hアリール化重合によるドナー・アクセプター型高分子の合成におけるアクセプターユニットとして検討してきました。 3-ヘキシルチオフェンをドナーユニットと組み合わせることで、潜在的な用途を持つ興味深い材料が得られます .

- 密度汎関数理論(DFT): 合成された分子(3a〜3i)の構造特性は、DFTを用いて調べられました。 概念的DFT反応性記述子と分子静電ポテンシャル解析は、誘導体の反応性と反応部位に関する洞察を提供しました .

- イミンを重要な構成要素とする: イミンは、配位化学および無機生化学の開発において重要な役割を果たします。 これらは、環状化、置換、環状付加反応を通じて、生物学的におよび産業的に活性な化合物を合成するために使用されます .

- 機能化戦略: 研究者らは、この化合物を新しい材料を設計するためのビルディングブロックとして使用した機能化戦略を探求できます。 チオフェンとチアゾールのユニークな組み合わせは、特性を調整するための機会を提供します .

有機合成および医薬品化学

高分子化学

ドナー・アクセプター型高分子合成

計算化学的研究

配位化学および無機生化学

材料科学および機能性材料

特性

IUPAC Name |

N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8BrN3O3S2/c15-12-5-4-11(23-12)10-7-22-14(16-10)17-13(19)8-2-1-3-9(6-8)18(20)21/h1-7H,(H,16,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJULZYOFJMYLCW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=NC(=CS2)C3=CC=C(S3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8BrN3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

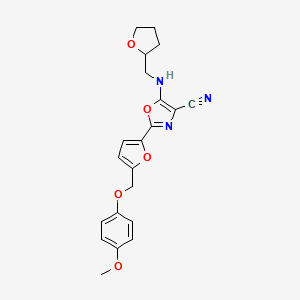

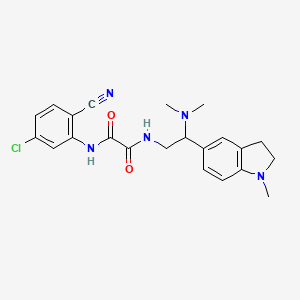

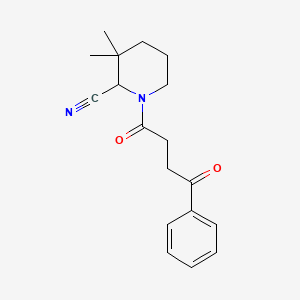

![2-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B2570792.png)

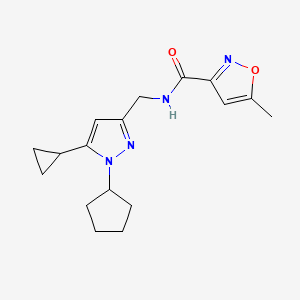

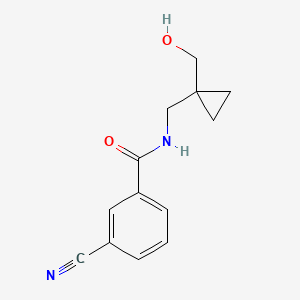

![3-(4-Bromophenyl)-8-((3,4-dimethylphenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2570798.png)

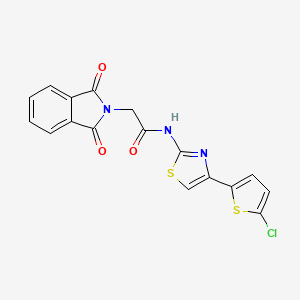

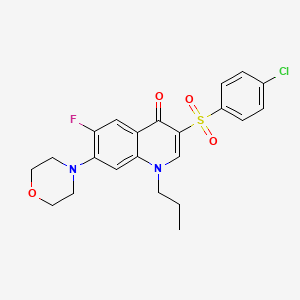

![6-(Furan-2-ylmethyl)-4,7,8-trimethyl-2-[(3-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2570805.png)